molecular formula C14H12ClFN4O2S B2780703 2-((6-acetamidopyridazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 1021060-71-8

2-((6-acetamidopyridazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No.: B2780703
CAS No.: 1021060-71-8
M. Wt: 354.78
InChI Key: BGFWKTCBFBYUAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-Acetamidopyridazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide is a synthetic small molecule featuring a pyridazine core substituted with an acetamide group at the 6-position and a thioether-linked N-(3-chloro-4-fluorophenyl)acetamide moiety. Its structure combines a pyridazine ring (a nitrogen-rich heterocycle) with halogenated aromatic and acetamide groups, which are known to influence pharmacokinetic and pharmacodynamic properties. The presence of the 3-chloro-4-fluorophenyl group enhances lipophilicity and may improve target binding through halogen bonding interactions .

Properties

IUPAC Name

2-(6-acetamidopyridazin-3-yl)sulfanyl-N-(3-chloro-4-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN4O2S/c1-8(21)17-12-4-5-14(20-19-12)23-7-13(22)18-9-2-3-11(16)10(15)6-9/h2-6H,7H2,1H3,(H,18,22)(H,17,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFWKTCBFBYUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-acetamidopyridazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Acetylation: The pyridazine derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Thioether Formation: The acetylated pyridazine is reacted with a thiol compound to form the thioether linkage.

    Amide Formation: Finally, the thioether compound is reacted with 3-chloro-4-fluoroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro or carbonyl groups, if present, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for electrophilic substitution, while nucleophiles like amines and alkoxides are used for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the thioether linkage would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((6-acetamidopyridazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-((6-acetamidopyridazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide, we compare it with structurally and functionally related compounds from recent literature.

Structural Analogues with N-(3-Chloro-4-Fluorophenyl)acetamide Backbone

Compound 21a ():

  • Structure: 2-((6-Chloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide.
  • Key Features: Quinazolinone core with a chloro-ethyl substituent.
  • Biological Activity: Exhibited moderate anticancer activity in MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. Mechanism involves induction of apoptosis via caspase-8 activation and suppression of VEGF in HepG-2 (liver cancer) cells .

Compound 21c ():

  • Structure: N-(3-Chloro-4-fluorophenyl)-2-((3-ethyl-5-fluoro-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide.
  • Key Features: Fluorine substitution at the quinazolinone 5-position.
  • Biological Activity: Enhanced cytotoxicity in HepG-2 cells compared to 21a, likely due to increased electronegativity improving target interaction.

N-(4-Bromophenyl)acetamide ():

  • Structure: Simpler analogue lacking the pyridazine/thioether moiety.
  • Key Features: Bromine substitution at the phenyl ring.
  • Structural Insights: Comparative crystallography shows shorter C1–C2 (1.501 Å vs. 1.53 Å in chlorinated analogues) and N1–C2 (1.347 Å vs. 1.30 Å) bond lengths, suggesting subtle conformational differences that may influence solubility and stability .

Thioether-Linked Heterocyclic Analogues

Compound 23 ():

  • Structure: N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide.
  • Key Features: Triazinoindole core with a cyanomethylphenyl group.
  • Synthesis: High purity (>95%) achieved via acid-amine coupling.
  • No biological data reported, but structural complexity may hinder ADMET properties .

Compound 18d ():

  • Structure: N-(2,6-Dioxopiperidin-3-yl)-2-((3-ethyl-6-fluoro-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide.
  • Key Features: Quinazolinone core with a dioxopiperidine group.
  • ADMET Profile: Predicted high intestinal absorption but moderate blood-brain barrier penetration. The dioxopiperidine moiety may enhance solubility but reduce metabolic stability .

Functional and Pharmacokinetic Comparison

Compound Core Structure Key Substituents Bioactivity (IC50, µM) ADMET Highlights
Target Compound Pyridazine 6-Acetamido, 3-Cl-4-FPh Not reported Predicted moderate CYP inhibition
21a () Quinazolinone 6-Cl, 3-Ethyl, 3-Cl-4-FPh MCF-7: ~15; HCT116: ~12 High hepatotoxicity risk
21c () Quinazolinone 5-F, 3-Ethyl, 3-Cl-4-FPh HepG-2: ~8 Enhanced NF-κB suppression
18d () Quinazolinone 6-F, 3-Ethyl, Dioxopiperidine Not reported High solubility, low BBB penetration

Key Observations:

  • Halogen Effects: The 3-chloro-4-fluorophenyl group in the target compound and analogues (e.g., 21a, 21c) improves binding affinity but may increase toxicity risks.
  • Core Heterocycles: Pyridazine (target) vs. quinazolinone (21a, 21c) vs. triazinoindole (23): Pyridazine’s electron-deficient nature may enhance interaction with kinases or DNA repair enzymes.
  • ADMET Trade-offs: Compounds with polar groups (e.g., dioxopiperidine in 18d) show better solubility but reduced metabolic stability compared to halogenated aromatics .

Biological Activity

2-((6-acetamidopyridazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article reviews the synthesis, biological mechanisms, and therapeutic applications of this compound, supported by diverse research findings and case studies.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Pyridazine Ring : This is achieved by reacting hydrazine with a suitable dicarbonyl compound.
  • Introduction of the Acetamide Group : The acetamide group is introduced through acetylation of the pyridazine derivative.
  • Thioether Formation : The thioether linkage is formed by reacting the pyridazine derivative with a thiol compound.
  • Final Coupling : The thioether derivative is coupled with 3-chloro-4-fluorophenyl acetic acid using coupling reagents like EDCI in the presence of a base.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The thioether linkage and aromatic rings enhance binding affinity to these targets, potentially modulating their activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, acetamide derivatives have shown moderate activity against gram-positive bacteria, while some derivatives were inactive against gram-negative organisms .

Anticancer Properties

Research indicates that certain derivatives of acetamides can inhibit cancer cell proliferation. A study highlighted that modifications in the acetamide structure could enhance cytotoxicity against various cancer cell lines, suggesting that this compound may possess similar properties .

Case Studies

  • Case Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of various acetamide derivatives against different strains. The results indicated that compounds with electron-withdrawing groups at specific positions exhibited enhanced antimicrobial activity .
  • Case Study on Anticancer Activity : In vitro studies assessed the cytotoxic effects of related compounds on human cancer cell lines. Results showed that certain structural modifications led to significant reductions in cell viability, indicating potential for further development as anticancer agents .

Data Table: Biological Activity Overview

PropertyObservation
Antimicrobial Activity Moderate activity against gram-positive bacteria
Anticancer Activity Significant cytotoxicity in specific cancer cell lines
Mechanism of Action Interaction with enzymes/receptors
Structural Modifications Impact Enhanced activity with electron-withdrawing groups

Q & A

Q. How do structural modifications influence pharmacokinetic properties?

  • LogP optimization : Introduce polar groups (e.g., -OH, -COOH) to reduce logP from ~3.5 to <2, improving aqueous solubility .
  • Metabolic stability : Replace labile esters with amides to resist hydrolysis in liver microsomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.